![molecular formula C14H13FN2O3S B10966636 N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide](/img/structure/B10966636.png)
N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide: is an organic compound characterized by the presence of a sulfonamide group attached to a fluorobenzene ring and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide typically involves the following steps:
-
Formation of the Sulfonamide Intermediate
Starting Materials: 2-fluorobenzenesulfonyl chloride and 3-aminophenylacetamide.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Product: 2-fluorobenzenesulfonamido intermediate.
-
Acetylation
Starting Materials: The sulfonamide intermediate and acetic anhydride.
Reaction Conditions: The reaction is performed in the presence of a catalyst such as pyridine. The mixture is heated to reflux for a few hours.
Product: this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation
Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.
Products: Oxidized derivatives of the acetamide or sulfonamide groups.
-
Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.
Products: Reduced forms of the compound, potentially altering the sulfonamide or acetamide functionalities.
-
Substitution
Reagents: Nucleophiles like amines or thiols.
Conditions: Typically performed in polar solvents with or without catalysts.
Products: Substituted derivatives where the fluorine atom or other reactive sites are replaced.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Used in the synthesis of polymers and advanced materials due to its unique structural properties.
Biology
Enzyme Inhibition: Potential inhibitor of enzymes due to the presence of the sulfonamide group, which is known to interact with enzyme active sites.
Protein Labeling: Utilized in biochemical assays for labeling and tracking proteins.
Medicine
Drug Development: Investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases where sulfonamide derivatives are effective.
Antimicrobial Activity: Exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Chemical Manufacturing: Used as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism by which N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The fluorobenzene moiety enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
N-[3-(4-fluorobenzenesulfonamido)phenyl]acetamide: Similar structure but with the fluorine atom in a different position, affecting its reactivity and binding properties.
N-[3-(2-chlorobenzenesulfonamido)phenyl]acetamide: Chlorine substituent instead of fluorine, leading to different chemical and biological properties.
N-[3-(2-methylbenzenesulfonamido)phenyl]acetamide: Methyl group instead of fluorine, altering its hydrophobicity and interaction with biological targets.
Uniqueness
N-[3-(2-fluorobenzenesulfonamido)phenyl]acetamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and selectivity.
Properties
Molecular Formula |
C14H13FN2O3S |
|---|---|
Molecular Weight |
308.33 g/mol |
IUPAC Name |
N-[3-[(2-fluorophenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C14H13FN2O3S/c1-10(18)16-11-5-4-6-12(9-11)17-21(19,20)14-8-3-2-7-13(14)15/h2-9,17H,1H3,(H,16,18) |
InChI Key |
ZJQIDMAFWWPPIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


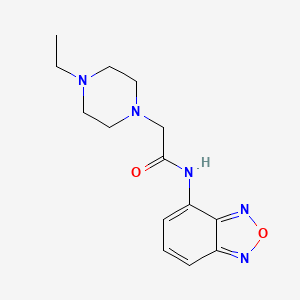
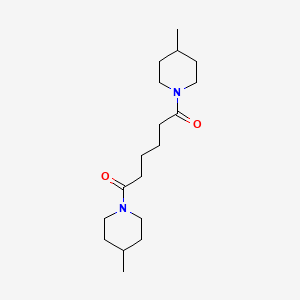
![4-fluoro-N-[1-(2-methylbenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B10966575.png)
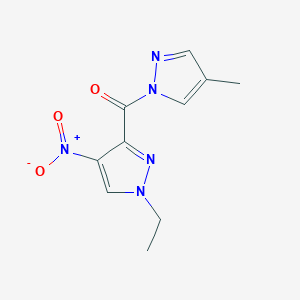
![N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B10966578.png)
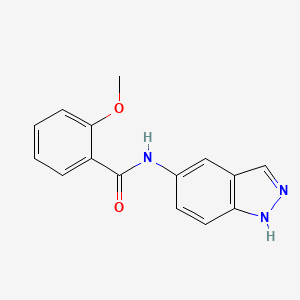
![N-(4-methoxybenzyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B10966586.png)



![2,5-difluoro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenesulfonamide](/img/structure/B10966615.png)
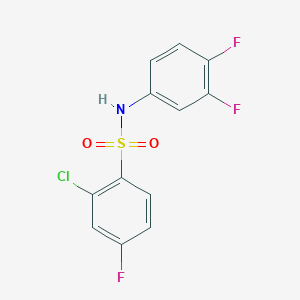
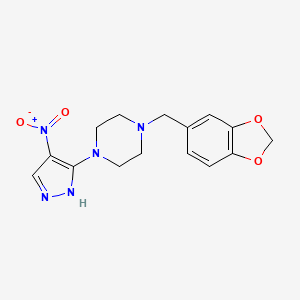
![4-[(5-chlorothiophen-2-yl)methyl]-N-(3,4-dimethoxyphenyl)piperazine-1-carboxamide](/img/structure/B10966627.png)
